2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine
CAS No.: 887354-13-4
Cat. No.: VC20746358
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine - 887354-13-4](/images/no_structure.jpg)
Specification
CAS No. | 887354-13-4 |
---|---|
Molecular Formula | C9H10ClN3 |
Molecular Weight | 195.65 g/mol |
IUPAC Name | 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine |
Standard InChI | InChI=1S/C9H10ClN3/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3 |
Standard InChI Key | IRAHVDKVSPHQQD-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(N=C1C)N=C(N2C)Cl |
Canonical SMILES | CC1=CC2=C(N=C1C)N=C(N2C)Cl |
Introduction
2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine with the molecular formula C₉H₁₀ClN₃ and a molecular weight of 195.65 g/mol . It features a chloro substituent at position 2 and methyl groups at positions 1, 5, and 6 of the imidazo[4,5-b]pyridine scaffold . This compound is primarily utilized in research to study mutagenic and carcinogenic mechanisms associated with heterocyclic aromatic amines (HAAs).
Mutagenicity and Carcinogenicity
2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is classified as a potential mutagen and carcinogen due to its structural similarity to other HAAs. Key mechanisms include:
-
Metabolic Activation: Cytochrome P450-mediated N-hydroxylation generates reactive intermediates capable of forming DNA adducts .
-
DNA Adduct Formation: Covalent binding of electrophilic metabolites to guanine residues, leading to mutations .
Table 1: Key Metabolic Pathways
Pathway | Enzymes Involved | Outcome |
---|---|---|
N-Hydroxylation | CYP1A2, CYP1A1 | Reactive N-hydroxylamine |
DNA Adduct Formation | Sulfotransferases | Guanine-C8 adducts |
Detoxification | Glutathione S-transferases | Conjugation and excretion |
Antimicrobial Properties
Preliminary studies suggest weak antimicrobial activity against Gram-positive bacteria, though further validation is required.
Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume